![molecular formula C9H8N2O B2518277 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1368111-06-1](/img/structure/B2518277.png)
1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
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Overview
Description
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
The synthesis of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole derivatives with acylating agents followed by cyclization can yield the desired compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C9H8N2O
Molecular Structure : The compound features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This unique arrangement contributes to its reactivity and biological interactions.
Medicinal Chemistry
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity, making it a valuable scaffold for drug development. Notable applications include:
- Anticancer Agents : The compound has been investigated for its potential to inhibit enzymes involved in cancer progression, specifically targeting fibroblast growth factor receptors (FGFRs) which play a significant role in tumor growth and metastasis .
- ACC1 Inhibitors : Derivatives of this compound have shown promise as inhibitors of Acetyl-CoA carboxylase (ACC1), which is involved in fatty acid metabolism. Studies indicate that these derivatives can significantly reduce tumor growth by modulating metabolic pathways critical for cancer cell survival .
Biological Applications
The compound has been employed in various biochemical assays to study enzyme interactions and cellular processes. Its ability to modulate biological pathways makes it an important tool in research:
- Enzyme Inhibition : It has been shown to inhibit key enzymes that are involved in metabolic pathways, leading to alterations in cellular processes such as signal transduction and gene expression .
- Biochemical Probes : The compound is utilized as a probe in biochemical assays to investigate enzyme activities and interactions within cellular systems.
Case Study 1: Inhibition of FGFR Signaling
A series of studies have focused on the synthesis and evaluation of 1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors. For instance, one derivative exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines .
Compound | FGFR IC50 (nM) | Effect on Cell Proliferation | Induced Apoptosis |
---|---|---|---|
4h | 7 (FGFR1) | Yes | Yes |
9 (FGFR2) | Yes | Yes | |
25 (FGFR3) | Yes | Yes | |
712 (FGFR4) | Yes | Yes |
Case Study 2: ACC1 Inhibition
In another study, derivatives of this compound were evaluated for their ability to inhibit ACC1. Results indicated that oral administration led to significant reductions in malonyl-CoA levels in tumor models, showcasing its potential as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis in cancer therapy.
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: This compound has a similar structure but differs in the position of the methyl and aldehyde groups, which can affect its reactivity and biological activity.
1H-Pyrrole-2-carboxaldehyde: While this compound shares the pyrrole ring, it lacks the fused pyridine ring, resulting in different chemical properties and applications.
Biological Activity
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system. Its molecular formula is C9H8N2O with a molecular weight of approximately 160.17 g/mol. The compound is characterized by its aldehyde functional group, which plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | 1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |
Molecular Weight | 160.17 g/mol |
Chemical Formula | C₉H₈N₂O |
InChI | InChI=1S/C9H8N2O/c1-11-8(6-12)5-7-3-2-4-10-9(7)11/h2-6H,1H3 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in several cancers due to their role in cell proliferation and migration.
Inhibition of FGFRs
Research indicates that this compound can inhibit FGFR signaling pathways effectively. For instance, a series of derivatives were evaluated for their FGFR inhibitory activities, with some exhibiting IC50 values as low as 7 nM against FGFR1 . This inhibition leads to decreased cancer cell proliferation and increased apoptosis in tumor cells.
Anticancer Potential
This compound has shown promise as a lead compound in cancer therapy. Its ability to inhibit FGFRs suggests potential applications in treating cancers where these receptors are overactive. For example, compound 4h derived from this scaffold demonstrated significant inhibition of breast cancer cell lines (4T1), affecting both proliferation and migration .
Other Biological Activities
In addition to anticancer properties, the compound has been studied for its effects on other biological pathways:
- TNIK Inhibition : A study identified potent inhibition of TNIK (TRAF2 and NCK interacting kinase), with some derivatives showing IC50 values below 1 nM. This suggests potential applications in modulating immune responses .
- Enzyme Interactions : The compound's aldehyde group allows it to form reversible covalent bonds with nucleophilic residues in enzymes, potentially altering their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- FGFR Inhibition : A comprehensive evaluation demonstrated that derivatives of this compound could inhibit FGFRs effectively, leading to reduced tumor growth in vitro .
- Immune Modulation : Research indicated that certain derivatives could inhibit IL-2 secretion through TNIK inhibition, presenting new avenues for immunotherapy .
- Antimycobacterial Activity : Although less explored, initial studies suggest potential antimycobacterial properties linked to structural analogs .
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8(6-12)5-7-3-2-4-10-9(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFPWXFKMTZSKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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